Dimethyl 6-aminopyridine-3,4-dicarboxylate
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Overview
Description
Dimethyl 6-aminopyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol This compound is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 6-aminopyridine-3,4-dicarboxylate typically involves the esterification of 6-aminopyridine-3,4-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 6-aminopyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 6-aminopyridine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 6-aminopyridine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, including antimicrobial and anticancer effects. The pathways involved in these activities are still under investigation, but they may include inhibition of key enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Another pyridine derivative with similar structural features.
Dimethyl 4-aminopyridine-3,5-dicarboxylate: A compound with similar functional groups but different substitution patterns
Uniqueness: Dimethyl 6-aminopyridine-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H10N2O4 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
dimethyl 6-aminopyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)5-3-7(10)11-4-6(5)9(13)15-2/h3-4H,1-2H3,(H2,10,11) |
InChI Key |
AEQDNRAUXCWBTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1C(=O)OC)N |
Origin of Product |
United States |
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